An In-depth Technical Guide to 6-(Tert-butylsulfonyl)-4-chloroquinoline: A Novel Scaffold for Drug Discovery
An In-depth Technical Guide to 6-(Tert-butylsulfonyl)-4-chloroquinoline: A Novel Scaffold for Drug Discovery
Disclaimer: The compound 6-(Tert-butylsulfonyl)-4-chloroquinoline (CAS Number 1346549-11-8) is a novel chemical entity with limited to no specific data available in the public domain as of the writing of this guide. The following technical information is a predictive analysis based on the well-established chemistry of the 4-chloroquinoline scaffold and the tert-butylsulfonyl functional group. This guide is intended for experienced researchers and drug development professionals to illustrate the potential synthesis, properties, and applications of this molecule.
Introduction: The Quinoline Scaffold in Modern Medicinal Chemistry
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its rigid, bicyclic aromatic structure provides a versatile framework for the spatial presentation of functional groups, enabling interaction with a wide array of biological targets. Notably, quinoline derivatives have demonstrated significant potential as kinase inhibitors in oncology, disrupting aberrant signaling pathways that drive tumor progression.[1][2]
This guide focuses on the novel compound 6-(Tert-butylsulfonyl)-4-chloroquinoline. The incorporation of a 4-chloro substituent makes this molecule a highly valuable intermediate for further synthetic elaboration, as the chlorine atom can be readily displaced by a variety of nucleophiles.[3] Furthermore, the presence of the tert-butylsulfonyl group at the 6-position is of particular interest. The sulfonyl moiety can act as a bioisostere for other functional groups, such as carboxylic acids or amides, potentially modulating the compound's physicochemical properties and target interactions.[4][5] The bulky tert-butyl group may also confer specific steric and electronic properties, influencing metabolic stability and target binding.[6]
Predicted Physicochemical Properties and Safety Considerations
Based on its chemical structure, the following physicochemical properties for 6-(Tert-butylsulfonyl)-4-chloroquinoline can be predicted.
| Property | Predicted Value |
| Molecular Formula | C₁₃H₁₄ClNO₂S |
| Molecular Weight | 299.77 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water is anticipated. |
Safety Information: 4-Chloroquinolines are generally considered to be irritants.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Proposed Retrosynthetic Analysis and Synthetic Protocol
A plausible synthetic route to 6-(Tert-butylsulfonyl)-4-chloroquinoline would likely involve the construction of a 4-hydroxyquinoline intermediate, followed by chlorination.
Retrosynthetic Pathway
Caption: Retrosynthetic analysis of 6-(Tert-butylsulfonyl)-4-chloroquinoline.
Step-by-Step Synthetic Protocol
Step 1: Synthesis of 6-(Tert-butylsulfonyl)-4-hydroxyquinoline
-
To a round-bottom flask, add 4-(tert-butylsulfonyl)aniline (1 eq.) and diethyl malonate (1.5 eq.).
-
Heat the mixture at 140-150 °C for 2 hours with stirring.
-
Increase the temperature to 240-250 °C and continue heating for an additional 30 minutes. The reaction mixture will solidify upon cooling.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 6-(tert-butylsulfonyl)-4-hydroxyquinoline.
Step 2: Synthesis of 6-(Tert-butylsulfonyl)-4-chloroquinoline
-
To a flame-dried round-bottom flask under an inert atmosphere, add 6-(tert-butylsulfonyl)-4-hydroxyquinoline (1 eq.).
-
Carefully add phosphorus oxychloride (POCl₃) (3-5 eq.) portion-wise at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the final product, 6-(tert-butylsulfonyl)-4-chloroquinoline.[8]
Spectroscopic Characterization
The structural elucidation of the target compound would rely on standard spectroscopic techniques.
Predicted NMR Data
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for 6-(Tert-butylsulfonyl)-4-chloroquinoline, with the solvent being CDCl₃. These predictions are based on the analysis of similar substituted quinoline systems.[9][10]
| Position | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |
| 2 | ~8.8 (d) | ~152 |
| 3 | ~7.5 (d) | ~123 |
| 5 | ~8.2 (d) | ~128 |
| 7 | ~8.0 (dd) | ~125 |
| 8 | ~8.4 (d) | ~130 |
| tert-butyl | ~1.4 (s, 9H) | ~24 (CH₃), ~60 (quaternary C) |
| C-4 | - | ~142 |
| C-6 | - | ~138 |
| C-4a | - | ~149 |
| C-8a | - | ~150 |
Note: d = doublet, dd = doublet of doublets, s = singlet.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) should show the accurate mass of the molecular ion, confirming the elemental composition of C₁₃H₁₄ClNO₂S.
Predicted Reactivity and Synthetic Utility
The 4-chloroquinoline moiety is a versatile synthetic handle for the introduction of various functional groups through nucleophilic aromatic substitution.[11]
Caption: Synthetic utility of 6-(Tert-butylsulfonyl)-4-chloroquinoline.
This reactivity allows for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. For example, reaction with various amines can lead to the corresponding 4-aminoquinoline derivatives, a common structural motif in kinase inhibitors.[12]
Potential Applications in Drug Discovery
The 6-(tert-butylsulfonyl)-4-chloroquinoline scaffold holds promise for the development of novel therapeutics, particularly in the area of oncology.
Kinase Inhibition
The quinoline core is present in several FDA-approved kinase inhibitors.[1] By modifying the 4-position with various substituents, it is plausible to develop potent and selective inhibitors of kinases implicated in cancer, such as EGFR, VEGFR, and c-Met.[13][14] The tert-butylsulfonyl group at the 6-position could play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of these potential inhibitors.
Bioisosteric Replacement
The tert-butylsulfonyl group can be considered a non-classical bioisostere of other functional groups.[4] Its electronic and steric properties differ significantly from those of more common groups like amides or carboxylic acids, potentially leading to novel binding interactions and improved drug-like properties.
Conclusion
While specific experimental data for 6-(tert-butylsulfonyl)-4-chloroquinoline is not yet available, a thorough analysis of related chemical structures and reactions allows for a confident prediction of its synthesis, properties, and potential applications. This molecule represents a promising starting point for the design and synthesis of new chemical entities for drug discovery, particularly in the field of kinase inhibition. The combination of a versatile 4-chloroquinoline core with a unique tert-butylsulfonyl substituent provides a rich platform for further investigation by medicinal chemists and drug development professionals.
References
-
National Institutes of Health. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC. Accessed January 24, 2026. [Link]
-
ACS Publications. One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide-Mediated Cascade Reactions of N-Aryl Enaminones. The Journal of Organic Chemistry. Accessed January 24, 2026. [Link]
-
National Institutes of Health. 4-Chloroquinoline | C9H6ClN | CID 69140. PubChem. Accessed January 24, 2026. [Link]
-
The Good Scents Company. 6-tert-butyl quinoline, 68141-13-9. The Good Scents Company. Accessed January 24, 2026. [Link]
-
RSC Publishing. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated. RSC Publishing. Accessed January 24, 2026. [Link]
-
MDPI. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). MDPI. Accessed January 24, 2026. [Link]
-
ResearchGate. Reaction of 4-chloroquinolines with 3-amino-1-propanol, followed by... ResearchGate. Accessed January 24, 2026. [Link]
-
ACS Publications. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Accessed January 24, 2026. [Link]
- Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
ACS Publications. 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of Medicinal Chemistry. Accessed January 24, 2026. [Link]
-
RSC Publishing. A reactivity study of [η6-(tert-butylsulfonyl)benzene]-tricarbonylchromium(0). Journal of the Chemical Society, Perkin Transactions 1. Accessed January 24, 2026. [Link]
-
An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Accessed January 24, 2026. [Link]
-
Applications of the N-tert-Butylsulfonyl (Bus) Protecting Group in Amino Acid and Peptide Chemistry. Accessed January 24, 2026. [Link]
-
PubMed. Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Future Med Chem. Accessed January 24, 2026. [Link]
-
National Institutes of Health. 6-Tert-butylsulfonyl-1-methoxyquinazolin-4-one | C13H16N2O4S. PubChem. Accessed January 24, 2026. [Link]
-
ResearchGate. Reaction of 2,6-di-tert-butyl-4-hydroxymethylphenol with dodecaneselenolate and sodium selenide. ResearchGate. Accessed January 24, 2026. [Link]
-
PrepChem.com. Synthesis of 4-chloroquinoline. PrepChem.com. Accessed January 24, 2026. [Link]
-
National Institutes of Health. Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. PMC. Accessed January 24, 2026. [Link]
-
ResearchGate. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. Accessed January 24, 2026. [Link]
-
National Institutes of Health. 2-(2-Tert-butyl-6-chloroquinolin-4-yl)propan-2-ol. PubChem. Accessed January 24, 2026. [Link]
-
Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Accessed January 24, 2026. [Link]
-
MDPI. 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. MDPI. Accessed January 24, 2026. [Link]
-
ACS Publications. The tert-Butylsulfinyl Group as a Highly Efficient Chiral Auxiliary in Asymmetric Pauson−Khand Reactions. Journal of the American Chemical Society. Accessed January 24, 2026. [Link]
-
PubMed Central. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. Accessed January 24, 2026. [Link]
-
Hypha Discovery Blogs. Bioisosteres that influence metabolism. Hypha Discovery Blogs. Accessed January 24, 2026. [Link]
-
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. Accessed January 24, 2026. [Link]
-
ResearchGate. Synthesis of 7-chloroquinolinyl-4-. ResearchGate. Accessed January 24, 2026. [Link]
-
Wikipedia. tert-Butanesulfinamide. Wikipedia. Accessed January 24, 2026. [Link]
-
ResearchGate. (PDF) Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. ResearchGate. Accessed January 24, 2026. [Link]
-
RSC Publishing. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. RSC Publishing. Accessed January 24, 2026. [Link]
-
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Accessed January 24, 2026. [Link]
-
MDPI. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. Accessed January 24, 2026. [Link]
Sources
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. drughunter.com [drughunter.com]
- 5. Routes to drug design via bioisosterism of carboxyl and sulfonamide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and application of s-tert-butyl sulfonamide_Chemicalbook [chemicalbook.com]
- 7. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 14. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
